molecular formula C13H25NO2S B4794695 N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)butane-1-sulfonamide

N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)butane-1-sulfonamide

Cat. No.: B4794695
M. Wt: 259.41 g/mol
InChI Key: SVKSYWQRVHXODP-UHFFFAOYSA-N
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Description

N-(1-{bicyclo[221]heptan-2-yl}ethyl)butane-1-sulfonamide is a complex organic compound featuring a bicyclic structure

Future Directions

The future directions for research on “N-(1-bicyclo[2.2.1]hept-2-ylethyl)-1-butanesulfonamide” could include further exploration of its synthesis, structure, and potential applications. Given the interest in bicyclo[2.2.1]heptane derivatives in the field of medicinal chemistry, this compound could be of interest for future studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)butane-1-sulfonamide typically involves multiple steps. One common method includes the reaction of bicyclo[2.2.1]heptan-2-yl ethylamine with butane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)butane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .

Scientific Research Applications

N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)butane-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)butane-1-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors, leading to changes in biochemical pathways. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)butane-1-sulfonamide is unique due to its specific bicyclic structure and the presence of a sulfonamide group.

Properties

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]butane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO2S/c1-3-4-7-17(15,16)14-10(2)13-9-11-5-6-12(13)8-11/h10-14H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVKSYWQRVHXODP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC(C)C1CC2CCC1C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)butane-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)butane-1-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)butane-1-sulfonamide
Reactant of Route 4
N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)butane-1-sulfonamide
Reactant of Route 5
N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)butane-1-sulfonamide
Reactant of Route 6
N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)butane-1-sulfonamide

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